Cas no 1260605-03-5 ((3S)-3-{(tert-butoxy)carbonylamino}-3-(2,4,5-trimethoxyphenyl)propanoic acid)

(3S)-3-{(tert-butoxy)carbonylamino}-3-(2,4,5-trimethoxyphenyl)propanoic acid 化学的及び物理的性質
名前と識別子
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- (3S)-3-{(tert-butoxy)carbonylamino}-3-(2,4,5-trimethoxyphenyl)propanoic acid
- 1260605-03-5
- EN300-1162733
- (S)-3-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trimethoxyphenyl)propanoic acid
- (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trimethoxyphenyl)propanoic acid
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- インチ: 1S/C17H25NO7/c1-17(2,3)25-16(21)18-11(8-15(19)20)10-7-13(23-5)14(24-6)9-12(10)22-4/h7,9,11H,8H2,1-6H3,(H,18,21)(H,19,20)/t11-/m0/s1
- InChIKey: UIBSSCSCJKPKKS-NSHDSACASA-N
- SMILES: O(C(N[C@@H](CC(=O)O)C1C=C(C(=CC=1OC)OC)OC)=O)C(C)(C)C
計算された属性
- 精确分子量: 355.16310214g/mol
- 同位素质量: 355.16310214g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 25
- 回転可能化学結合数: 9
- 複雑さ: 449
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 103Ų
(3S)-3-{(tert-butoxy)carbonylamino}-3-(2,4,5-trimethoxyphenyl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1162733-10000mg |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trimethoxyphenyl)propanoic acid |
1260605-03-5 | 10000mg |
$3007.0 | 2023-10-03 | ||
Enamine | EN300-1162733-500mg |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trimethoxyphenyl)propanoic acid |
1260605-03-5 | 500mg |
$671.0 | 2023-10-03 | ||
Enamine | EN300-1162733-2500mg |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trimethoxyphenyl)propanoic acid |
1260605-03-5 | 2500mg |
$1370.0 | 2023-10-03 | ||
Enamine | EN300-1162733-50mg |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trimethoxyphenyl)propanoic acid |
1260605-03-5 | 50mg |
$587.0 | 2023-10-03 | ||
Enamine | EN300-1162733-250mg |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trimethoxyphenyl)propanoic acid |
1260605-03-5 | 250mg |
$642.0 | 2023-10-03 | ||
Enamine | EN300-1162733-100mg |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trimethoxyphenyl)propanoic acid |
1260605-03-5 | 100mg |
$615.0 | 2023-10-03 | ||
Enamine | EN300-1162733-5000mg |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trimethoxyphenyl)propanoic acid |
1260605-03-5 | 5000mg |
$2028.0 | 2023-10-03 | ||
Enamine | EN300-1162733-1.0g |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trimethoxyphenyl)propanoic acid |
1260605-03-5 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1162733-1000mg |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trimethoxyphenyl)propanoic acid |
1260605-03-5 | 1000mg |
$699.0 | 2023-10-03 |
(3S)-3-{(tert-butoxy)carbonylamino}-3-(2,4,5-trimethoxyphenyl)propanoic acid 関連文献
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2. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
(3S)-3-{(tert-butoxy)carbonylamino}-3-(2,4,5-trimethoxyphenyl)propanoic acidに関する追加情報
Introduction to (3S)-3-{(tert-butoxy)carbonylamino}-3-(2,4,5-trimethoxyphenyl)propanoic Acid (CAS No. 1260605-03-5)
(3S-3-{(tert-butoxy)carbonylamino}-3-(2,4,5-trimethoxyphenyl)propanoic acid) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. With a CAS number of 1260605-03-5, this compound represents a sophisticated molecular structure that combines a propanoic acid backbone with a complex aromatic ring system and an amide functional group. The unique stereochemistry and electronic properties of this molecule make it a promising candidate for various biochemical applications, particularly in the synthesis of novel therapeutic agents.
The structural features of (3S-3-{(tert-butoxy)carbonylamino}-3-(2,4,5-trimethoxyphenyl)propanoic acid) are meticulously designed to enhance its biological activity. The presence of the (tert-butoxy)carbonylamino group not only provides stability to the molecule but also facilitates its incorporation into more complex peptide and protein-based drug candidates. Additionally, the 2,4,5-trimethoxyphenyl moiety introduces a highly electron-rich aromatic system, which can interact favorably with biological targets such as enzymes and receptors.
In recent years, there has been a surge in research focused on developing new methodologies for the synthesis of chiral compounds like (3S-3-{(tert-butoxy)carbonylamino}-3-(2,4,5-trimethoxyphenyl)propanoic acid). Advanced catalytic techniques and asymmetric synthesis strategies have enabled researchers to achieve high enantioselectivity and yield, making it more feasible to produce these compounds on an industrial scale. These advancements are particularly crucial in pharmaceuticals, where the stereochemistry of a molecule can dramatically influence its efficacy and safety profile.
The pharmaceutical industry has shown immense interest in (3S-3-{(tert-butoxy)carbonylamino}-3-(2,4,5-trimethoxyphenyl)propanoic acid) due to its potential as a building block for innovative drug candidates. For instance, researchers have explored its utility in the development of protease inhibitors, which are essential for treating diseases such as HIV and hepatitis C. The amide bond in this compound can be strategically modified to mimic natural substrates or to disrupt pathological interactions at the molecular level.
Moreover, the< strong> (tert-butoxy)carbonylamino group serves as an excellent protecting group for amino functions during synthetic transformations. This property is particularly valuable in multi-step syntheses where selective protection and deprotection are required. The robustness of this group ensures that the compound remains stable under various reaction conditions, allowing for precise control over its chemical modifications.
The 2,4,5-trimethoxyphenyl ring adds another layer of complexity to (3S-3-{(tert-butoxy)carbonylamino}-3-(2,4,5-trimethoxyphenyl)propanoic acid). This aromatic system is known for its ability to engage in π-stacking interactions and hydrogen bonding, which can significantly influence the binding affinity of drug candidates to their biological targets. Such interactions are critical for optimizing pharmacokinetic properties like solubility and bioavailability.
In the realm of medicinal chemistry, the synthesis of derivatives of (3S-3-{(tert-butoxy)carbonylamino}-3-(2,4,5-trimethoxyphenyl)propanoic acid) has led to several promising leads. By modifying the substituents on the aromatic ring or introducing additional functional groups, researchers can fine-tune the pharmacological profile of these compounds. For example, incorporating fluorine atoms into the 2,4,5-trimethoxyphenyl ring has been shown to enhance metabolic stability while maintaining strong binding affinity.
The growing body of literature on (3S-3-{(tert-butoxy)carbonylamino}-3-(2,4,5-trimethoxyphenyl)propanoic acid) underscores its importance as a versatile intermediate in drug discovery. Its unique structural features offer a rich palette for medicinal chemists to explore new therapeutic avenues. As synthetic methodologies continue to evolve, it is expected that more derivatives will be developed and tested for their potential in treating various human diseases.
In conclusion,< strong>(3S)-3-{(tert-butoxy)carbonylamino}-3-(2,4... strong>, CAS No. 1260605-03-5), stands out as a significant compound in pharmaceutical research due to its intricate molecular architecture and diverse biological applications. The ongoing investigations into its synthesis and derivatives promise to yield novel therapeutic agents that could address unmet medical needs in the future.
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